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molecular formula C11H17N2O4P B8647375 4-(Diethylphosphonomethyl)-2-pyridinecarboxamide CAS No. 113190-80-0

4-(Diethylphosphonomethyl)-2-pyridinecarboxamide

Cat. No. B8647375
M. Wt: 272.24 g/mol
InChI Key: DBGQJKPCYUSWPL-UHFFFAOYSA-N
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Patent
US05057506

Procedure details

A mixture of 1.10 g of 2-cyano-4-(diethylphosphonomethyl)pyridine and 4.5 ml of concentrated sulfuric acid is heated at 90° for 5 minutes. The reaction mixture is poured onto ice and neutralized with 10% sodium hydroxide. The resulting precipitate is collected to afford 4-(di-ethylphosphonomethyl)-2-pyridinecarboxamide melting at 140°-142°.
Name
2-cyano-4-(diethylphosphonomethyl)pyridine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH2:9][P:10]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11])[CH:6]=[CH:5][N:4]=1)#[N:2].S(=O)(=O)(O)[OH:19].[OH-].[Na+]>>[CH2:13]([O:12][P:10]([CH2:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:1]([NH2:2])=[O:19])[CH:8]=1)([O:15][CH2:16][CH3:17])=[O:11])[CH3:14] |f:2.3|

Inputs

Step One
Name
2-cyano-4-(diethylphosphonomethyl)pyridine
Quantity
1.1 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CP(=O)(OCC)OCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 90° for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=CC(=NC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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